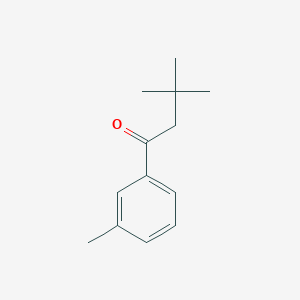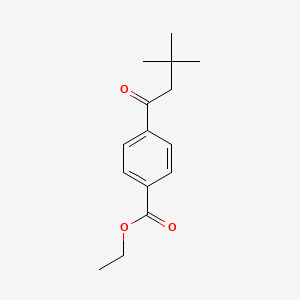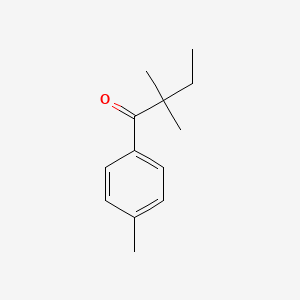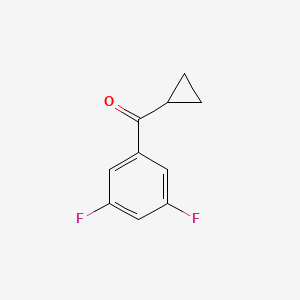
Cyclopropyl 3,5-difluorophenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl 3,5-difluorophenyl ketone is a chemical compound with the molecular formula C10H8F2O . It has a molecular weight of 182.17 . The compound is light yellow in color and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for Cyclopropyl 3,5-difluorophenyl ketone is cyclopropyl (3,5-difluorophenyl)methanone . The InChI code for this compound is 1S/C10H8F2O/c11-8-3-7 (4-9 (12)5-8)10 (13)6-1-2-6/h3-6H,1-2H2 .Chemical Reactions Analysis
While specific chemical reactions involving Cyclopropyl 3,5-difluorophenyl ketone are not available, cyclopropyl compounds are generally involved in various chemical reactions. For instance, they can undergo cobalt-catalyzed cross-coupling reactions with alkyl iodides .Physical And Chemical Properties Analysis
Cyclopropyl 3,5-difluorophenyl ketone is a light yellow oil . It has a molecular weight of 182.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Photochemical Synthesis of Highly Functionalized Cyclopropyl Ketones
Research by Wessig and Mühling (2003) explored the photochemical synthesis of di- and trisubstituted cyclopropyl ketones, demonstrating their preparation by irradiation of ketones with a leaving group adjacent to the carbonyl C-atom. This method showcases the potential of cyclopropyl 3,5-difluorophenyl ketone in synthesizing highly strained bicyclo[2.1.0]pentane derivatives, indicating its utility in creating complex molecular structures through photochemical reactions (P. Wessig & O. Mühling, 2003).
[3+2] Cycloadditions by Visible Light Photocatalysis
Lu, Shen, and Yoon (2011) developed a method for the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, facilitated by visible light photocatalysis. This process generates highly substituted cyclopentane ring systems, initiating with the one-electron reduction of the ketone to a radical anion. The technique underscores the compound's role in constructing cyclopentane derivatives, a crucial motif in many bioactive molecules (Zhan Lu, M. Shen, & T. Yoon, 2011).
Kinetic Resolution and Cycloaddition with Nitrones
The kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones catalyzed by chiral gold(I) species, as reported by Zhang and Zhang (2012), highlights another facet of cyclopropyl ketones in asymmetric synthesis. Their work opens pathways for obtaining optically active cyclopropyl ketones, pivotal for the synthesis of natural products and pharmaceuticals (Yanqing Zhang & Junliang Zhang, 2012).
Chiral Cyclopropane Scaffolds for Drug Discovery
Nam et al. (2021) describe a chemoenzymatic strategy for assembling and diversifying cyclopropyl ketones, emphasizing the significance of chiral cyclopropane rings in pharmaceuticals and bioactive natural products. This method, leveraging biocatalysis, enables the stereoselective construction of cyclopropyl ketones, demonstrating their critical role in medicinal chemistry and drug discovery (Donggeon Nam, Viktoria Steck, R. Potenzino, & R. Fasan, 2021).
Propriétés
IUPAC Name |
cyclopropyl-(3,5-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFLTSHXQSQPMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642510 |
Source


|
| Record name | Cyclopropyl(3,5-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 3,5-difluorophenyl ketone | |
CAS RN |
898790-34-6 |
Source


|
| Record name | Cyclopropyl(3,5-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)
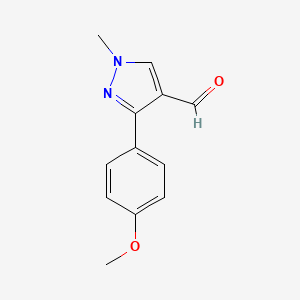
![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)
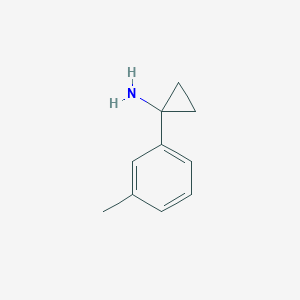
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)
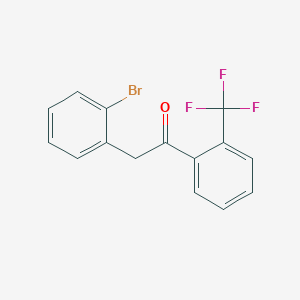
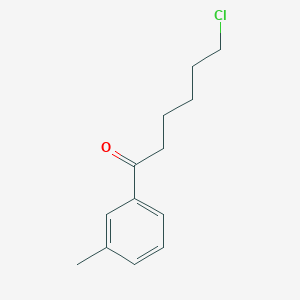
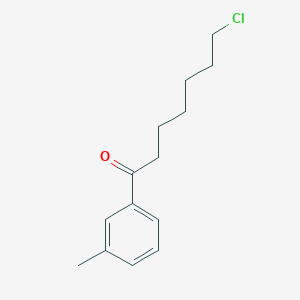
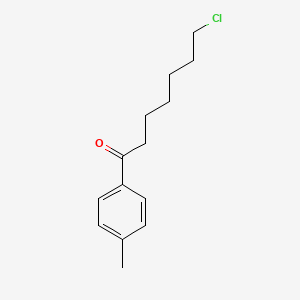
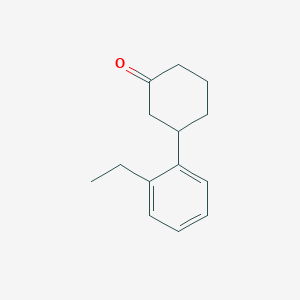
![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)
